N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Description
N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the tert-butylsulfinyl group and the thiazole ring suggests it may exhibit unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-20(2,3)27(25)13-14-5-4-6-16(11-14)23-18(24)17-12-22-19(26-17)15-7-9-21-10-8-15/h4-12H,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZSFUBXDMCFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CC1=CC(=CC=C1)NC(=O)C2=CN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Attachment of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group can be introduced through the reaction of a suitable sulfoxide precursor with the aromatic ring, often using a base such as sodium hydride.
Final Coupling: The final step involves coupling the thiazole and pyridine intermediates with the tert-butylsulfinylmethylphenyl group under conditions that promote amide bond formation, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tert-butylsulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide may be studied for its potential as a bioactive molecule. Its ability to interact with biological targets could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. The presence of the thiazole and pyridine rings suggests it may have activity against certain diseases, potentially serving as a lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide exerts its effects would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The thiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
- N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
- N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Uniqueness
The unique combination of the tert-butylsulfinyl group with the thiazole and pyridine rings in this compound distinguishes it from other similar compounds. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
